(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
Description
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a tetrahydronaphthalene (tetralin) ring system substituted at the 1-position with an ethanol group. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals due to its stereochemical specificity and structural complexity.
Properties
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3/t9-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQWCZPSDVJOX-FTNKSUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products Formed
Oxidation: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone.
Reduction: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituent Positions
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.26 g/mol
- CAS : 1461689-25-7
- Key Differences: The ethanol group is attached to position 2 of the tetrahydronaphthalene ring. This positional isomerism may alter steric interactions and solubility.
- Applications : Used in medicinal chemistry; suppliers include MolPort and AKOS .
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Analogues with Modified Functional Groups
(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol
- Molecular Formula : C₁₂H₁₁ClO
- Molecular Weight : 206.67 g/mol
- CAS : 1568107-67-4
- Key Differences : Substitution of the tetrahydronaphthalene ring with a naphthalene system and addition of a chlorine atom enhances electronic effects and molecular weight.
- Applications: Potential use in halogenated intermediate synthesis .
(1S)-1-(2,4,5-Trimethylphenyl)ethan-1-ol
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- CAS: Not explicitly listed (synonyms: ZINC12506404)
- Key Differences : A trimethylphenyl group replaces the tetrahydronaphthalene ring, simplifying the structure but introducing steric bulk.
- Applications : Used in asymmetric catalysis and ligand design .
Pharmacologically Relevant Derivatives
SR 59230A [(2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]amino]-2-propanol oxalate]
- Molecular Formula : C₂₄H₃₀N₂O₅ (oxalate salt)
- Key Differences: A propanolamine derivative with a tetrahydronaphthalen-1-ylamino group. Acts as a β-3 adrenergic receptor antagonist .
- Applications : Used in studies targeting metabolic disorders and obesity .
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent/Feature |
|---|---|---|---|---|
| (1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol | C₁₂H₁₆O | 176.26 | Not provided | Ethanol at position 1 |
| (1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol | C₁₂H₁₆O | 176.26 | 1461689-25-7 | Ethanol at position 2 |
| (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C₁₁H₁₄O | 162.23 | 1270293-78-1 | Methyl at position 7 |
| (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol | C₁₂H₁₁ClO | 206.67 | 1568107-67-4 | Chlorine and naphthalene ring |
| SR 59230A (oxalate salt) | C₂₄H₃₀N₂O₅ | 426.51 | Not provided | β-3 adrenergic antagonist |
Table 2: Supplier and Pricing Comparison
| Compound Name | Supplier | Purity | Price (50 mg) | Price (500 mg) |
|---|---|---|---|---|
| (1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol | CymitQuimica | Not specified | €667.00 | €1,863.00 |
| (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | American Elements | High purity | Not provided | Not provided |
| (1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol | MolPort | Not specified | Not provided | Not provided |
Key Research Findings
- Steric and Electronic Effects: Positional isomerism (e.g., ethanol at position 1 vs. 2) significantly impacts receptor binding, as seen in SR 59230A’s β-3 adrenergic activity .
- Chirality : The S-configuration in the target compound is crucial for enantioselective interactions, contrasting with racemic mixtures of simpler analogues .
- Functional Group Influence : Replacement of the hydroxyl group with an amine (as in the hydrochloride derivative) alters solubility and bioactivity .
Biological Activity
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol, also known as tetrahydronaphthalenol, is a compound with potential biological significance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- CAS Number : 15971-77-4
- Molecular Weight : 192.26 g/mol
Biological Activity Overview
The biological activity of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol has been investigated in various contexts:
1. Neuroprotective Effects
Research indicates that compounds similar to tetrahydronaphthalenol may exhibit neuroprotective properties. For instance, studies on related compounds have shown inhibition of oxidative stress and apoptosis in neuronal cells. This suggests a potential for (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol in treating neurodegenerative diseases.
2. Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of tetrahydronaphthalenol derivatives. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from tetrahydronaphthalene showed varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 7.80 | Staphylococcus aureus |
| Compound B | 12.50 | Mycobacterium tuberculosis |
3. Interaction with Receptors
Studies have suggested that (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may interact with various receptors:
- Dopamine Receptors : Some analogs have been shown to act as agonists at dopamine receptors, indicating potential applications in mood disorders.
The mechanisms by which (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol exerts its effects are still under investigation but may include:
- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
- Receptor Modulation : Acting on neurotransmitter systems to influence mood and cognition.
Case Studies
Several case studies highlight the biological relevance of tetrahydronaphthalene derivatives:
Case Study 1: Neuroprotection in Models of Parkinson's Disease
A study explored the neuroprotective effects of tetrahydronaphthalene derivatives in a rodent model of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss when treated with these compounds.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Research demonstrated that certain derivatives exhibited potent antimicrobial activity against drug-resistant strains of bacteria. This finding supports the potential use of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol in developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
